2,2-Dichloroethenyl ethyl(naphthalen-1-yl)phosphinate
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Overview
Description
2,2-Dichloroethenyl ethyl(naphthalen-1-yl)phosphinate is an organophosphorus compound characterized by the presence of a phosphinate group bonded to a naphthalene ring and a dichloroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloroethenyl ethyl(naphthalen-1-yl)phosphinate typically involves the reaction of naphthalen-1-yl phosphinic acid with 2,2-dichloroethenyl ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphinate ester. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloroethenyl ethyl(naphthalen-1-yl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Substituted phosphinates
Scientific Research Applications
2,2-Dichloroethenyl ethyl(naphthalen-1-yl)phosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphine-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphine-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2,2-Dichloroethenyl ethyl(naphthalen-1-yl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity through covalent or non-covalent interactions. The pathways involved may include phosphorylation or dephosphorylation processes, affecting cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-1-yl)acetonitrile
- 2-(1-naphthyl)ethanoyl chloride
- 1-Naphthalen-2-yl-ethylamine
Uniqueness
Compared to similar compounds, 2,2-Dichloroethenyl ethyl(naphthalen-1-yl)phosphinate is unique due to the presence of both a dichloroethenyl group and a phosphinate group.
Properties
CAS No. |
61388-06-5 |
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Molecular Formula |
C14H13Cl2O2P |
Molecular Weight |
315.1 g/mol |
IUPAC Name |
1-[2,2-dichloroethenoxy(ethyl)phosphoryl]naphthalene |
InChI |
InChI=1S/C14H13Cl2O2P/c1-2-19(17,18-10-14(15)16)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2H2,1H3 |
InChI Key |
ISFLDCVRKRNOLW-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(C1=CC=CC2=CC=CC=C21)OC=C(Cl)Cl |
Origin of Product |
United States |
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